molecular formula C11H11N3O4 B8004559 Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B8004559
M. Wt: 249.22 g/mol
InChI Key: XMLAYEQYFFCAPQ-UHFFFAOYSA-N
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Description

Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C11H11N3O4. It is part of the imidazo[1,2-a]pyridine family, which is known for its diverse applications in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves the cyclization of N-propargylpyridiniums under basic conditions. A common method includes the use of sodium hydroxide (NaOH) to promote cycloisomerization, resulting in high yields under ambient conditions . This method is advantageous due to its rapid reaction time and the use of aqueous, metal-free conditions.

Industrial Production Methods

Industrial production methods often involve the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by functionalization of the core scaffold through metal-catalyzed coupling reactions. These processes may employ catalysts such as copper, iron, gold, ruthenium, and palladium .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and sodium hydroxide. The reactions typically occur under mild to moderate conditions, ensuring high selectivity and yield .

Major Products Formed

The major products formed from these reactions include amino derivatives, which can be further functionalized for various applications in medicinal chemistry .

Scientific Research Applications

Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 7-methyl-8-nitroimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate

Uniqueness

Ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitro group and ethyl ester functionality make it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

ethyl 8-methyl-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4/c1-3-18-11(15)9-6-13-5-8(14(16)17)4-7(2)10(13)12-9/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLAYEQYFFCAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C=C(C=C(C2=N1)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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